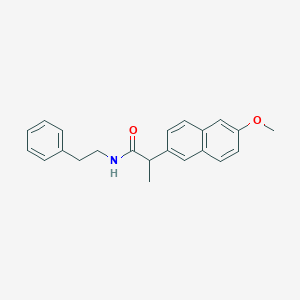
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a sulfonamide derivative that has been widely studied for its diverse biological activities.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and medicinal chemistry. In cancer research, N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects. In medicinal chemistry, N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has been studied for its potential as a therapeutic agent for various diseases, including diabetes, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has also been found to inhibit the activity of various other enzymes, including topoisomerase II and III, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has been found to have diverse biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of various enzymes. N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide in lab experiments is its high potency and selectivity. N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of new derivatives of N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide with improved efficacy and fewer side effects. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide, or N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide has been studied for its diverse biological activities, including its potential as a therapeutic agent for various diseases. The synthesis method of N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide is simple, and it has been found to have high potency and selectivity. However, its potential toxicity can limit its use in certain experiments. There are several future directions for research on N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide, including the development of new derivatives with improved efficacy and fewer side effects and the investigation of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide can be synthesized using a simple two-step reaction process. The first step involves the conversion of 2,4-difluoroaniline to 2,4-difluorobenzonitrile using a mixture of potassium carbonate and acetonitrile. The second step involves the reaction of 2,4-difluorobenzonitrile with sodium sulfite and sulfuric acid to yield N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide. The overall yield of this reaction is approximately 70%.
Propriétés
Nom du produit |
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H8F3NO2S |
Poids moléculaire |
287.26 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(14)7-11(12)15/h1-7,16H |
Clé InChI |
VKINHUOVJNOXNY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)






![2-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B270436.png)
![N-[4-(diethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B270437.png)
![Ethyl 3-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270442.png)